N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine is a compound belonging to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets .
Mecanismo De Acción
Target of Action
The primary target of N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with TAK1, inhibiting its enzymatic activity at nanomolar concentrations . This interaction results in the suppression of TAK1’s role in promoting cell growth and differentiation .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in the activation of various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these pathways, leading to downstream effects such as the suppression of cell growth and differentiation .
Result of Action
The inhibition of TAK1 by this compound leads to significant molecular and cellular effects. Specifically, it has been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that the compound has potential therapeutic applications in the treatment of multiple myeloma .
Métodos De Preparación
The synthesis of N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Análisis De Reacciones Químicas
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-b]pyridazines .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Imidazo[1,2-b]pyridazin-8-amine:
6-substituted imidazo[1,2-b]pyridazines: These compounds exhibit varying degrees of kinase selectivity and potency, depending on the nature of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct biological activity and selectivity towards certain kinases .
Actividad Biológica
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine is a compound of significant interest due to its biological activities, particularly as an inhibitor of the Transforming Growth Factor-β Activated Kinase 1 (TAK1). This article explores the compound's mechanism of action, biological effects, structure-activity relationships (SAR), and comparisons with related compounds.
Target and Mode of Action
The primary target of this compound is TAK1, a crucial kinase involved in various signaling pathways related to inflammation and cancer. The compound inhibits TAK1's enzymatic activity at nanomolar concentrations, demonstrating a strong affinity for this target. The inhibition leads to downstream effects on multiple biochemical pathways, including those activated by cytokines and growth factors.
Biochemical Pathways Affected
Inhibition of TAK1 results in significant molecular and cellular changes, particularly in cancer cell lines. For instance, it has been shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. This indicates potent anticancer properties that could be leveraged for therapeutic applications.
Structure-Activity Relationships (SAR)
The structure of this compound allows for specific interactions with its target kinase. The unique substitution pattern contributes to its selectivity and potency compared to other imidazo[1,2-b]pyridazine derivatives. For example:
Compound | GI50 Value (nM) | Target Kinase |
---|---|---|
This compound | 30 | TAK1 |
Imidazo[1,2-b]pyridazin-8-amine | Varies | Various kinases |
6-substituted imidazo[1,2-b]pyridazines | Varies | Various kinases |
This table illustrates the comparative potency of this compound against other similar compounds. The specific structural features enhance its interaction with the ATP-binding site of TAK1, making it a promising candidate for further development in cancer therapy .
Case Studies and Research Findings
Several studies have evaluated the biological activity and pharmacological potential of this compound:
- Anticancer Activity : In vitro assays demonstrated that this compound exhibits submicromolar inhibitory activity against various tumor cell lines. Specifically, it induced cell cycle arrest and apoptosis in multiple myeloma cells through TAK1 inhibition .
- Comparison with Other Compounds : In a study comparing various imidazo derivatives, this compound showed superior activity against TAK1 compared to other imidazoles. This highlights its potential as a lead compound for developing targeted therapies in oncology .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, which are critical for its potential therapeutic use. Further optimization could enhance its bioavailability and efficacy in clinical settings .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-12-9-3-4-10-11-5-6-14(10)13-9/h3-6,8H,1-2,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHAOCPDKFELRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.